N-(3,4-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused thiazole-pyrimidine core. Its structure includes a 3,4-dimethylphenyl group attached via a thioacetamide linkage and a phenyl substituent at the 3-position of the thiazolopyrimidine ring.
Properties
Molecular Formula |
C21H18N4O2S3 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H18N4O2S3/c1-12-8-9-14(10-13(12)2)22-16(26)11-29-20-23-18-17(19(27)24-20)30-21(28)25(18)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27) |
InChI Key |
KUALLEHWCPGHBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Heterocycle Variations :
- Thiazolo[4,5-d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine : The target compound’s [4,5-d] fusion () differs from the [3,2-a] fusion in compounds like those in . The [4,5-d] system allows for distinct substitution patterns, such as the 7-oxo and 2-thioxo groups, which influence ring puckering and hydrogen-bonding capabilities. For example, X-ray studies in show that pyrimidine rings in related compounds adopt flattened boat conformations, affecting molecular interactions .
- Quinazolinone Derivatives (): These compounds replace the thiazolopyrimidine core with a quinazolinone ring but retain the thioacetamide moiety. Substituents like sulfamoylphenyl groups (e.g., compound 5 in ) enhance solubility and bioactivity compared to the dimethylphenyl group in the target compound .
Physicochemical Properties
Melting Points and Stability :
- For instance, quinazolinone derivatives with sulfamoyl groups () exhibit higher melting points (>250°C) due to hydrogen-bonding networks, whereas ethyl-substituted analogs (e.g., compound 9) melt at lower temperatures (~170°C) .
- Thiazolo[4,5-d]pyrimidines in (e.g., compound 7c) decompose at 314–315°C, indicating thermal stability comparable to the target compound .
Spectral Data :
- IR spectra of similar compounds () show characteristic peaks:
- NMR data () confirm substituent positioning, such as methyl protons resonating at δ 2.2–2.5 ppm .
Pharmacological and Functional Comparisons
Structure-Activity Relationships (SAR) :
- Substituent Effects : Electron-withdrawing groups (e.g., sulfamoyl in ) enhance potency, while alkyl groups (e.g., 3,4-dimethylphenyl in the target compound) may improve lipophilicity and bioavailability .
- Core Rigidity : The puckered pyrimidine ring in suggests conformational flexibility, which could influence binding to biological targets .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
